molecular formula C24H22FNO5 B4069930 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one

Cat. No.: B4069930
M. Wt: 423.4 g/mol
InChI Key: AXOIHXKCXIFERC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidinone ring or the aromatic rings, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the azetidinone ring can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

Biologically, azetidinones are known for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may offer advantages in specific applications, such as coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one would depend on its specific biological activity. Generally, azetidinones can inhibit enzymes or interact with receptors, leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazetidin-2-one: A simpler azetidinone with known antimicrobial activity.

    3,4-Dimethoxyphenylazetidin-2-one: Similar to the target compound but lacks the fluorophenyl and methoxyphenoxy groups.

    1-(4-Fluorophenyl)azetidin-2-one: Contains the fluorophenyl group but lacks the other substituents.

Uniqueness

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO5/c1-28-18-9-11-19(12-10-18)31-23-22(15-4-13-20(29-2)21(14-15)30-3)26(24(23)27)17-7-5-16(25)6-8-17/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOIHXKCXIFERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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